1,3-Dioxan-2-one

Descripción

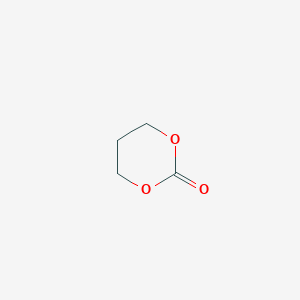

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4-6-2-1-3-7-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHICDDUDORKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31852-84-3 | |

| Record name | Trimethylene carbonate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31852-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20953766 | |

| Record name | Trimethylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2453-03-4 | |

| Record name | Trimethylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2453-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylene carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLENE CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4316AQ174Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Dioxan 2 One

Traditional Synthesis Routes

Historically, the preparation of 1,3-dioxan-2-one monomers primarily relied on reactions employing phosgene (B1210022) derivatives or carbon monoxide. rsc.org

One of the most common traditional methods for synthesizing this compound involves the reaction of 1,3-diols, such as 1,3-propanediol (B51772), with phosgene derivatives. rsc.orgwikipedia.orgacs.org Phosgene (COCl₂) is a highly toxic gas that reacts with diols to form cyclic carbonates. rsc.orgwikidata.orgservice.gov.ukiiab.me An alternative to phosgene is ethyl chloroformate, which can also be used in the presence of a base like triethylamine. wikipedia.orgacs.org

Table 1: Examples of this compound Synthesis from 1,3-Diols and Phosgene Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Notes | Source |

| 1,3-Propanediol | Phosgene derivatives | N/A | Common preparation method | Phosgene is highly toxic. | rsc.org |

| 1,3-Propanediol | Ethyl chloroformate | Triethylamine | According to literature | Considered a phosgene substitute. | wikipedia.orgacs.org |

Another traditional route for the synthesis of this compound involves carbon monoxide (CO). rsc.org While this method is a historical approach, the high toxicity of carbon monoxide significantly limits its widespread use in both academic and industrial settings. rsc.orgnih.govebi.ac.uk Dimethyl carbonate (DMC) can be produced from catalytic oxidative carbonylation of methanol (B129727) with carbon monoxide and oxygen, and DMC itself is used in chemical synthesis as a carbonylating agent, sometimes as a replacement for phosgene. thegoodscentscompany.com

Sustainable and Green Chemistry Approaches

In response to environmental concerns and the toxicity associated with traditional reagents like phosgene and carbon monoxide, significant efforts have been directed towards developing more sustainable and green chemistry approaches for this compound synthesis. rsc.orgaccessengineeringlibrary.com Carbon dioxide (CO₂) has emerged as a promising alternative C1 source due to its abundance, low cost, non-toxicity, non-flammability, and renewability. rsc.orgpollinatorhub.eucarbon-dioxide-properties.comuni.luwmo.intnih.govrsc.org

The chemical fixation of carbon dioxide into value-added organic compounds, including cyclic carbonates, is a highly attractive area in modern organic synthesis. rsc.orgrsc.org

Direct synthesis of six-membered cyclic carbonates, such as this compound, from carbon dioxide and 1,3-diols has been less explored compared to five-membered cyclic carbonates from 1,2-diols. rsc.orgrsc.orgmdpi.com However, recent advancements have shown promising results.

One of the earliest general methods for this reaction was reported in 2014 by Honda et al. rsc.orgrsc.org They demonstrated that 1,3-diols could be treated with CO₂ in the presence of cerium(IV) oxide (CeO₂) as a catalyst and 2-cyanopyridine (B140075) as a dehydrating agent. This method yielded the corresponding six-membered cyclic carbonates in good to excellent yields, with 2-cyanopyridine being crucial for overcoming equilibrium limitations. rsc.orgrsc.org The proposed mechanism involves the activation of an OH group of the diol by CeO₂, followed by CO₂ insertion and intramolecular nucleophilic attack. rsc.org

Subsequently, Gregory, Ulmann, and Buchard developed a milder procedure, achieving satisfactory yields from 1,3-diols and CO₂ under very mild conditions (room temperature and atmospheric pressure). rsc.org This was accomplished using 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) as a promoter and chloroform (B151607) (CHCl₃) as the solvent. rsc.org

Table 2: Carboxylative Cyclization of 1,3-Diols with CO₂ to this compound

| Diol Reactant | CO₂ Pressure | Catalyst/Promoter | Dehydrating Agent | Solvent | Temperature | Yield | Notes | Source |

| 1,3-Diols | 5 MPa | CeO₂ | 2-cyanopyridine | N/A | N/A | Good to excellent | Earliest general method; 2-cyanopyridine crucial. | rsc.orgrsc.org |

| 1,3-Diols | Atmospheric | DBU | N/A | CHCl₃ | Room Temp. | Satisfactory | Milder conditions. | rsc.org |

The synthesis of six-membered cyclic carbonates from the addition of CO₂ to oxetanes (four-membered cyclic ethers) is generally more challenging due to the lower reactivity of the four-membered ring compared to epoxides and the higher thermodynamic stability of the resulting polymers relative to the cyclic carbonates. rsc.orgnih.govepa.govmdpi.com Despite these difficulties, some isolated examples have been reported. mdpi.com

In 1989, Baba's group applied their methodology to synthesize substituted six-membered cyclic carbonates via the reaction of oxetanes and CO₂ under solvent-free conditions, catalyzed by tetraphenylstibonium (B1235638) iodide (Ph₄SbI). rsc.org Their findings indicated that mono-substituted oxetanes generally yielded better results than di-substituted oxetanes under these conditions, and the reaction tolerated both alkyl and aryl substituted oxetanes. rsc.org

More recently, in 2012, Kleij's group reported the preparation of 5,5-dimethyl-1,3-dioxan-2-one (B1295347) through the ring-expansion of 3,3-dimethyloxetane (B1346095) with CO₂. rsc.org This reaction utilized [Fe(TPhOA)]₂ as a catalyst (0.5 mol%) and Bu₄NI as a co-catalyst (5 mol%) in methyl ethyl ketone at 85 °C under a CO₂ pressure of 0.2 MPa, achieving a 28% yield within 66 hours. rsc.org

Table 3: Ring-Expansion of Oxetanes with CO₂ to this compound

| Oxetane Reactant | CO₂ Pressure | Catalyst | Co-catalyst | Solvent | Temperature | Time | Yield | Notes | Source |

| Various Oxetanes | N/A | Ph₄SbI | N/A | Solvent-free | N/A | N/A | Variable | Mono-substituted oxetanes gave higher yields. | rsc.org |

| 3,3-Dimethyloxetane | 0.2 MPa | [Fe(TPhOA)]₂ (0.5 mol%) | Bu₄NI (5 mol%) | Methyl ethyl ketone | 85 °C | 66 h | 28% | Kleij's group reported this specific example. | rsc.org |

Carbon Dioxide (CO2) as a C1 Source

Catalytic Systems for CO2 Utilization

The direct synthesis of six-membered cyclic carbonates from 1,3-diols and CO2 is more challenging than the analogous synthesis of five-membered cyclic carbonates from 1,2-diols. This is primarily due to the less favorable thermodynamics associated with the formation of the six-membered ring. researchgate.net Despite these challenges, various catalytic systems have been developed to facilitate the carboxylative cyclization of 1,3-diols or ring-expansion of oxetanes with CO2 to produce this compound and its derivatives.

Cerium oxide (CeO2) has emerged as an effective heterogeneous catalyst for the synthesis of six-membered cyclic carbonates from 1,3-diols and CO2. In 2014, Honda and co-workers reported a method utilizing CeO2 as a catalyst in conjunction with 2-cyanopyridine as a dehydrating agent. rsc.orgresearchgate.netbham.ac.uk This system enabled the synthesis of various six-membered cyclic carbonates from corresponding 1,3-diols under a CO2 atmosphere of 5 MPa. rsc.orgbham.ac.uk The reaction proceeds through a mechanism involving the adsorption of one hydroxyl group of the diol to the Lewis acid sites of CeO2, followed by the insertion of CO2 into the Ce–O bond to form an alkyl carbonate species. Subsequent intramolecular nucleophilic attack of the other hydroxyl group leads to the cyclic carbonate and water, with the concomitant regeneration of CeO2. rsc.org The dehydrating agent, 2-cyanopyridine, plays a crucial role by reacting with the produced water to form an amide, thus shifting the equilibrium towards product formation. rsc.org

Detailed research findings indicate that this methodology can achieve high yields. For instance, the synthesis of this compound from 1,3-propanediol using CeO2 with 2-cyanopyridine at 363 K (90 °C) and 5 MPa CO2 pressure has been reported to yield over 99% of the product. amazonaws.com For other 6-membered cyclic carbonates, yields ranging from 62% to 99% have been observed. rsc.orgbham.ac.uk

Table 1: CeO2-Catalyzed Synthesis of this compound from 1,3-Diols and CO2

| Catalyst | Co-catalyst/Additive | Substrate | CO2 Pressure | Temperature | Yield |

| CeO2 | 2-cyanopyridine | 1,3-diols | 5 MPa | 363 K (90 °C) | 62-99% (various 6-membered cyclic carbonates); >99% (this compound from 1,3-propanediol) rsc.orgbham.ac.ukamazonaws.com |

Organic catalysts, particularly strong non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been explored for the carboxylative cyclization of 1,3-diols with CO2 under milder conditions. Gregory, Ulmann, and Buchard demonstrated that DBU can promote the synthesis of substituted six-membered cyclic carbonates from corresponding 1,3-diols under very mild conditions, specifically at room temperature and atmospheric CO2 pressure, using chloroform (CHCl3) as the solvent. rsc.org While specific yield data for the unsubstituted this compound using DBU under these exact conditions were not explicitly detailed in the provided literature, the method was reported to afford "satisfactory yields" for a series of substituted carbonates. rsc.org This highlights the potential of organocatalysis to achieve CO2 fixation under less severe reaction conditions.

Table 2: DBU-Catalyzed Synthesis of Substituted this compound from 1,3-Diols and CO2

| Catalyst | Co-catalyst/Additive | Substrate | CO2 Pressure | Temperature | Yield |

| DBU | CHCl3 (solvent) | Substituted 1,3-diols | Atmospheric | Room Temperature | Satisfactory yields for substituted 6-membered cyclic carbonates rsc.org |

Iron(III) complexes have been investigated for their catalytic activity in the ring-expansion of oxetanes with CO2 to synthesize this compound derivatives. Kleij's group reported the preparation of 5,5-dimethyl-1,3-dioxan-2-one via the reaction of 3,3-dimethyloxetane with CO2. rsc.org Their system employed an iron(III) triphenolate complex, [Fe(TPhOA)]2, as the catalyst (0.5 mol%) and tetrabutylammonium (B224687) iodide (Bu4NI) as a co-catalyst (5 mol%). The reaction was conducted in methyl ethyl ketone at 85 °C under a CO2 pressure of 0.2 MPa, over a reaction time of 66 hours. This method yielded 5,5-dimethyl-1,3-dioxan-2-one in 28%. rsc.org

Table 3: Iron(III) Complex-Catalyzed Synthesis of 5,5-Dimethyl-1,3-Dioxan-2-one

| Catalyst | Co-catalyst/Additive | Substrate | Conditions | Yield |

| [Fe(TPhOA)]2 | Bu4NI | 3,3-dimethyloxetane | 0.5 mol% catalyst, 5 mol% Bu4NI, methyl ethyl ketone, 85 °C, 0.2 MPa CO2, 66 h rsc.org | 28% rsc.org |

Stannous 2-ethylhexanoate (B8288628) (also known as tin(II) 2-ethylhexanoate or stannous octoate) is a well-known organotin compound widely utilized in polymer chemistry. However, based on the available literature, its primary application related to this compound is as a polymerization initiator for the ring-opening polymerization of this compound to produce poly(trimethylene carbonate). google.comrsc.orgscispace.comresearchgate.netresearchgate.nettandfonline.comsigmaaldrich.comwikipedia.org It is also used as a catalyst for urethane (B1682113) foams and in the production of polylactic acid. wikipedia.org Despite its common use in polymerization, direct evidence of stannous 2-ethylhexanoate serving as a catalyst for the synthesis of this compound directly from CO2 and 1,3-diols was not found in the conducted searches. Its role in CO2 utilization for cyclic carbonate synthesis appears to be limited or not extensively reported in the context of the provided outline.

Similar to iron(III) complexes, aluminum(III) complexes have been explored for their catalytic role in the synthesis of this compound derivatives from oxetanes and CO2. Kleij's group also investigated an aluminum triphenolate catalyst for the ring-expansion of 3,3-dimethyloxetane with CO2. rsc.org While the specific conditions were similar to those used with their iron(III) complex, the use of the aluminum triphenolate catalyst resulted in a reduced yield compared to the iron-based system for the formation of 5,5-dimethyl-1,3-dioxan-2-one. rsc.org This suggests that while aluminum(III) complexes can catalyze this transformation, their efficiency may vary depending on the specific complex and reaction parameters.

Table 4: Aluminum(III) Complex-Catalyzed Synthesis of 5,5-Dimethyl-1,3-Dioxan-2-one

| Catalyst | Co-catalyst/Additive | Substrate | Conditions | Yield |

| Al triphenolate catalyst | Bu4NI (implied) | 3,3-dimethyloxetane | Similar to iron(III) complex system rsc.org | Reduced yield compared to iron(III) complex rsc.org |

Carbene-catalyzed systems represent another innovative approach for the fixation of CO2 onto 1,3-diols to yield six-membered cyclic carbonates. In 2016, Bobbink and co-workers reported a carbene-catalyzed method for preparing six-membered cyclic carbonates, including this compound, from 1,3-diols. rsc.org This reaction was performed at atmospheric pressure of CO2 in the presence of over stoichiometric amounts of n-butyl bromide (nBuBr) and cesium carbonate (Cs2CO3). rsc.org The process successfully produced the desired carbonate in a notable yield of 51% for this compound from a 1,3-diol. rsc.org Another study reported a 53% yield for 5-phenyl-1,3-dioxan-2-one using a carbene catalyst derived from a thiazolium salt under atmospheric CO2 pressure and 90 °C, with bromobutane and Cs2CO3 as additives. researchgate.net Both the base and the alkyl halide were found to be essential for the reaction to proceed. rsc.org

Table 5: Carbene-Catalyzed Synthesis of this compound from 1,3-Diols and CO2

| Catalyst | Co-catalyst/Additive | Substrate | CO2 Pressure | Temperature | Yield |

| Carbene-catalyzed system (e.g., derived from thiazolium salt) | nBuBr, Cs2CO3 | 1,3-diol | Atmospheric | 90 °C (for 5-phenyl-1,3-dioxan-2-one) | 51% (this compound); 53% (5-phenyl-1,3-dioxan-2-one) rsc.orgresearchgate.net |

Polymerization Mechanisms and Kinetics of 1,3 Dioxan 2 One

Ring-Opening Polymerization (ROP) of 1,3-Dioxan-2-one

The six-membered cyclic carbonate, this compound, can undergo ring-opening polymerization to form high-molecular-weight aliphatic polycarbonates. This process is of considerable interest as it provides an alternative to traditional polycondensation methods, which often involve the use of hazardous chemicals like phosgene (B1210022). The ROP of this compound can be initiated by a variety of systems, leading to polymers with different properties and molecular weights. The polymerizability of cyclic monomers is governed by both thermodynamic and kinetic factors, with the ring strain of the monomer playing a crucial role.

The thermodynamic feasibility of the ring-opening polymerization of a cyclic monomer is determined by the Gibbs free energy change (ΔGp) of the polymerization process. For polymerization to be spontaneous, ΔGp must be negative. The Gibbs free energy change is related to the enthalpy (ΔHp) and entropy (ΔSp) of polymerization by the equation: ΔGp = ΔHp - TΔSp.

The primary driving force for the ROP of many cyclic compounds is the relief of ring strain. The enthalpy of polymerization (ΔHp) is often used as a measure of this ring strain. For most cyclic monomers, the conversion of a cyclic monomer into a linear polymer chain results in a decrease in entropy (negative ΔSp) due to the loss of translational degrees of freedom. Consequently, for polymerization to be thermodynamically favorable, the enthalpic contribution must overcome the negative entropic contribution. This implies that the polymerization is favored at lower temperatures. However, for some monomers, including this compound, the ring-opening polymerization is thermodynamically favored at all temperatures. researchgate.net

| Monomer | ΔHp (kJ mol-1) | ΔSp (J mol-1 K-1) | Polymerization Conditions |

|---|---|---|---|

| 1,4-Dioxan-2-one (B42840) | -15.8 | -50.4 | Bulk, >110 °C |

| 1,4-Dioxan-2-one | -14.1 | -45.3 | Bulk |

| δ-Decalactone | -28.8 | -53.9 | 1 M solution |

| δ-Valerolactone | -12.2 | -28.6 | 1 M solution |

Anionic ring-opening polymerization (AROP) is a widely used method for the synthesis of poly(trimethylene carbonate) from this compound. This method often leads to polymers with well-defined molecular weights and narrow molecular weight distributions. The polymerization is initiated by a nucleophilic attack on the carbonyl carbon of the cyclic carbonate, leading to the opening of the ring and the formation of an propagating alkoxide species.

A variety of initiator systems can be employed for the anionic ROP of this compound. These initiators are typically strong nucleophiles or bases. Common classes of initiators include:

Alkali metal alkoxides: Sodium and potassium alkoxides, such as sodium ethoxide or potassium tert-butoxide, are effective initiators.

Organometallic compounds: Alkyllithium compounds, like sec-butyllithium, can initiate the polymerization.

Metal amides and hydrides: Compounds such as sodium amide or calcium hydride can also be used.

Phosphazene bases: These are strong, non-nucleophilic bases that can act as catalysts in AROP.

The choice of initiator and reaction conditions (solvent, temperature) can significantly influence the polymerization kinetics, as well as the molecular weight and microstructure of the resulting polymer.

The presence of substituents on the this compound ring can have a significant impact on its polymerizability. Studies on the anionic equilibrium polymerization of 5,5-disubstituted-1,3-dioxan-2-ones have shown that the equilibrium monomer concentration is affected by the nature of the substituents at the C-5 position.

The polymerizability, as indicated by the final monomer conversion, decreases as the size of the substituents at the 5-position increases. This effect is likely due to steric hindrance, which can affect both the thermodynamics and kinetics of the polymerization. The equilibrium monomer concentration increases with the degree of substitution, indicating a lower driving force for polymerization for more substituted monomers.

| Monomer | Substituents at C-5 | Monomer Conversion (%) |

|---|---|---|

| This compound | H, H | >95 |

| 5,5-Dimethyl-1,3-dioxan-2-one (B1295347) | CH3, CH3 | ~80 |

| 5,5-Diethyl-1,3-dioxan-2-one | C2H5, C2H5 | ~60 |

| 5-Methyl-5-phenyl-1,3-dioxan-2-one | CH3, C6H5 | ~60 |

| 5-Ethyl-5-phenyl-1,3-dioxan-2-one | C2H5, C6H5 | <50 |

Cationic ring-opening polymerization (CROP) provides another route to poly(trimethylene carbonate) from this compound. In this mechanism, the polymerization is initiated by an electrophilic species that activates the monomer by attacking one of the oxygen atoms in the ring. The propagation then proceeds through a positively charged intermediate, which can be an oxonium ion or a carbenium ion.

A range of initiator systems can be used to induce the cationic ROP of this compound. These are typically strong acids or Lewis acids. Examples of initiator systems include:

Protonic acids: Strong acids such as trifluoromethanesulfonic acid (TfOH) can directly protonate the monomer and initiate polymerization.

Lewis acids: Lewis acids like boron trifluoride etherate (BF3·OEt2), tin(IV) chloride (SnCl4), and titanium(IV) chloride (TiCl4) are effective initiators, often in the presence of a co-initiator like water or an alcohol.

Alkylating agents: Compounds such as methyl trifluoromethanesulfonate (B1224126) (TfOMe) can also initiate the polymerization.

The efficiency and control of the cationic polymerization can be sensitive to the choice of initiator, solvent, and temperature. Side reactions, such as backbiting and chain transfer, can sometimes occur, leading to a broader molecular weight distribution compared to anionic polymerization.

Cationic Polymerization

Pseudo-Living Polymerization

Pseudo-living polymerization is a form of controlled polymerization where chain-termination or chain-transfer reactions are minimized but not entirely absent. This method allows for the synthesis of polymers with predictable molecular weights and relatively narrow molecular weight distributions.

For this compound, pseudo-living characteristics have been observed in cationic ring-opening polymerization. acs.org For instance, the polymerization of 5-methylene-1,3-dioxan-2-one, a derivative of TMC, initiated with systems like trifluoromethanesulfonic acid (TfOH), methyl trifluoromethanesulfonate (TfOMe), or boron trifluoride etherate (BF₃·OEt₂), has demonstrated living characteristics. acs.org The exomethylene group in this monomer is thought to stabilize the propagating cationic end, thereby suppressing termination and transfer reactions. acs.org A linear relationship between monomer conversion and the number-average molecular weight (Mn) of the resulting polymer is a key indicator of this controlled behavior. acs.org

Organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to facilitate controlled/"living" anionic ROP of functionalized cyclic carbonates. nih.gov This process is believed to involve a hydrogen-bonding interaction between the initiating alcohol and the catalyst. nih.gov The polymerization of an azido-functionalized derivative of this compound using DBU exhibited pseudo-first-order kinetics and a linear increase in molecular weight with conversion, achieving polymers with low polydispersity (PDI < 1.1). nih.govsmolecule.com

Coordination-Insertion Polymerization

Coordination-insertion polymerization is a prominent method for the ROP of cyclic esters and carbonates, typically employing metal-based catalysts. wikipedia.org This mechanism involves the coordination of the monomer to the metal center of the catalyst, followed by the insertion of the monomer into the metal-alkoxide bond of the initiator or propagating chain. researchgate.netepa.gov

A variety of metal compounds have been utilized as initiators for the polymerization of this compound. These include tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), tributyltin methoxide, zinc stearate, and aluminum triisopropoxide (Al(OiPr)₃). researchgate.netepa.govresearchgate.net The polymerization initiated by these catalysts proceeds without the formation of ether linkages, which can be a side reaction in cationic polymerizations. acs.orgresearchgate.net

The mechanism is generally understood to involve two main steps:

Coordination: The carbonyl group of the this compound monomer complexes with the metal catalyst, which acts as a Lewis acid. researchgate.net

Insertion: The complexed monomer is then "inserted" into the active metal-oxygen bond of the propagating chain, leading to ring-opening and chain growth. researchgate.net

This method allows for the synthesis of high-molecular-weight polycarbonates. researchgate.net For example, using Al(OiPr)₃ as an initiator, the polymerization of 1,4-dioxan-2-one (a related cyclic monomer) was shown to proceed via a coordination-insertion mechanism with a selective rupture of the acyl-oxygen bond of the monomer. epa.gov

Enzyme-Catalyzed Ring-Opening Polymerization

Enzyme-catalyzed ROP has emerged as a "green" alternative to traditional chemical methods, as it avoids the use of potentially toxic organometallic catalysts that may require extensive purification to be removed from the final polymer, especially for medical applications. acs.org

Lipases are a class of enzymes that have proven to be particularly effective catalysts for the ROP of cyclic monomers, including this compound. acs.orgacs.org Several lipases have been screened for this purpose, with notable success achieved using lipases from Candida antarctica (immobilized, known as Novozym-435), Pseudomonas species, and porcine pancreas (PPL). acs.orgresearcher.life

The polymerization is typically carried out in bulk (without solvent) at elevated temperatures. acs.org For example, Novozym-435 catalyzed bulk polymerization of TMC at 70°C resulted in near-quantitative monomer conversion (97%) and produced poly(TMC) with a number-average molecular weight (Mn) of 15,000 g/mol . acs.orgresearcher.life The reaction kinetics show a monotonic increase in monomer conversion over time and a rapid increase in molecular weight as a function of conversion, which is characteristic of chain-type propagation. acs.orgresearcher.life

The proposed mechanism involves the activation of the monomer by the enzyme. It is believed that the terminal hydroxyl group of the growing polymer chain attacks the carbonyl carbon of the monomer within the enzyme's active site, leading to ring-opening and chain extension. NMR analysis suggests that the resulting polymers have hydroxyl groups at both chain ends. acs.org

Polymerization Conditions and Their Impact on Polymer Properties

The conditions under which the polymerization of this compound is conducted have a significant impact on the properties of the resulting poly(trimethylene carbonate), including its molecular weight, polydispersity, and microstructure.

Solvent Effects

The choice of solvent, or the decision to polymerize in bulk (solvent-free), can influence polymerization kinetics and polymer characteristics. While many studies focus on bulk polymerization to avoid solvents, solution polymerization is also performed.

In lipase-catalyzed polymerization, the presence of solvents like dioxane and toluene (B28343) has been investigated. acs.org Separation of oligomeric products from polymerizations of TMC in dried dioxane and toluene catalyzed by porcine pancreatic lipase (B570770) led to the isolation of di- and triadducts of the monomer. acs.org In some cases, the presence of residual water in the solvent can enhance polymerization rates but may lead to decreased molecular weights. acs.org

In organocatalyzed ROP, solvents like deuterated chloroform (B151607) and other polar aprotic solvents are commonly used to monitor the reaction kinetics and ensure solubility of the polymer. nih.govrsc.org The solvent can affect the activity of the catalyst and the solubility of the growing polymer chains, which in turn can influence the control over the polymerization and potentially lead to chain termination if the polymer precipitates. nih.gov

Temperature Dependence

Temperature is a critical parameter in the polymerization of this compound, affecting both the rate of reaction and the final properties of the polymer. acs.orgnih.gov

In enzyme-catalyzed ROP, temperature has a complex effect. For Novozym-435-catalyzed polymerization, increasing the temperature from 45°C to 55°C led to a higher monomer conversion. acs.org However, further increasing the temperature from 55°C to 85°C did not improve conversion and resulted in a substantial decrease in the polymer's molecular weight (from an Mn of 24,400 to 5,900 g/mol ). acs.org This decrease is likely due to enhanced chain transfer or degradation reactions at higher temperatures.

The table below summarizes the effect of temperature on the lipase-catalyzed bulk polymerization of this compound.

| Temperature (°C) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol) | Source |

|---|---|---|---|

| 45 | Lower | - | acs.org |

| 55 | Higher | 24,400 | acs.org |

| 70 | 97 | 15,000 | acs.orgresearcher.life |

| 85 | Similar to 55°C | 5,900 | acs.org |

In coordination-insertion polymerization, reactions are often conducted at temperatures ranging from 90°C to 150°C to achieve reasonable reaction rates. researchgate.net Similarly, for other ROP mechanisms, temperature can influence the balance between propagation and side reactions, such as depolymerization (unzipping of the polymer chain back to the monomer) or transesterification, which can affect the final molecular weight and dispersity of the polymer.

Reaction Time Influence

The duration of the polymerization reaction significantly impacts both the monomer conversion and the molecular weight of the resulting polymer. Generally, as the reaction time increases, the monomer conversion also increases until equilibrium is reached.

In a study utilizing a phosphazene organocatalyst (t-BuP4) for the ROP of TMC at room temperature, a clear dependence of monomer conversion on reaction time was observed. For instance, with a monomer to initiator ratio of 50:1, the monomer conversion reached approximately 80% within about 10 minutes, indicating a high reaction rate. researchgate.net After 8 hours, the conversion reached about 95%. nih.gov This rapid polymerization highlights the efficiency of certain catalytic systems.

The molecular weight of the polymer also evolves with reaction time. For lipase-catalyzed bulk polymerization of TMC at 70°C, a monotonic increase in monomer conversion was observed with time. acs.org The number-average molecular weight (Mn) increased rapidly with monomer conversion up to a certain point, after which it did not substantially change even with further increases in conversion. acs.org For example, in a polymerization catalyzed by methanesulfonic acid at 30°C, complete monomer consumption was observed within 5 hours for a monomer to initiator ratio of 40:1. afinitica.com In some systems, reaction times can be much shorter, ranging from 30 to 120 minutes. google.com

Below is a table illustrating the typical relationship between reaction time and monomer conversion for the ROP of this compound under specific conditions.

| Reaction Time | Monomer Conversion (%) | Catalyst System | Temperature (°C) | Reference |

|---|---|---|---|---|

| 10 minutes | ~80 | t-BuP4/BnOH | Room Temperature | researchgate.net |

| 30 minutes | ~80 | t-BuP4/BnOH | Room Temperature | mdpi.com |

| 5 hours | Complete | Methanesulfonic acid/n-pentanol | 30 | afinitica.com |

| 8 hours | ~95 | t-BuP4/BnOH | Room Temperature | nih.gov |

| 120 hours | 97 | Novozym-435 (lipase) | 70 | acs.org |

Atmospheric Control

The control of the reaction atmosphere is a critical parameter in the polymerization of this compound to prevent unwanted side reactions and ensure the integrity of the resulting polymer. Polymerization is typically conducted under an inert atmosphere, such as dry nitrogen or argon. google.comgoogle.com

The primary reason for using an inert atmosphere is the sensitivity of many catalytic systems and reactive intermediates to moisture and oxygen. rsc.org Water, for instance, can act as an initiator or a chain transfer agent, leading to a decrease in the polymer's molecular weight and a broadening of its molecular weight distribution. google.com Oxygen can also interfere with certain catalytic cycles, particularly in controlled/living radical polymerizations, potentially inhibiting the reaction or leading to side reactions. nih.gov For many common ROP catalysts, maintaining anhydrous and oxygen-free conditions is essential for achieving controlled polymerization and obtaining polymers with the desired characteristics. google.com

Mechanisms of Side Reactions during Polymerization

Decarboxylation and Ether Linkage Formation

A significant side reaction that can occur during the ring-opening polymerization of this compound is decarboxylation, which leads to the formation of ether linkages within the polymer chain instead of the desired carbonate linkages. This side reaction is undesirable as it alters the polymer's structure, reducing its thermal and UV stability. google.com

The mechanism of decarboxylation involves the elimination of a carbon dioxide (CO2) molecule from the carbonate monomer or the growing polymer chain. This can be particularly prevalent under certain reaction conditions, such as high temperatures or the use of specific catalysts. For instance, the polymerization of a 6-membered cyclic carbonate in dichloromethane (B109758) has been observed to be accompanied by the partial elimination of CO2. google.com The presence of ether linkages can be detected by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where characteristic signals for these structures appear. afinitica.com

Studies have shown that the choice of catalyst can significantly influence the extent of decarboxylation. For example, in the polymerization of TMC catalyzed by trifluoromethanesulfonic acid (HOTf), weak signals associated with ether linkages were observed in the 1H NMR spectrum, indicating that decarboxylation had occurred. afinitica.com In contrast, when using methanesulfonic acid (MSA) under similar conditions, no signs of decarboxylation were detected, even at elevated temperatures. afinitica.com Similarly, in lipase-catalyzed polymerizations with Novozym-435 and phosphazene-catalyzed systems, no apparent decarboxylation was observed during propagation. acs.orgmdpi.com This highlights the importance of catalyst selection in minimizing this side reaction. The formation of ether linkages effectively introduces polyether segments into the polycarbonate backbone, altering its physical and chemical properties.

Copolymerization Studies Involving 1,3 Dioxan 2 One

Strategies for Functionalized Polycarbonates

The synthesis of functionalized polycarbonates from 1,3-dioxan-2-one often involves the copolymerization with functional cyclic carbonate monomers or subsequent post-polymerization modification. nih.govnih.govrsc.org Functional monomers are designed to incorporate specific reactive groups into the polymer backbone or side chains, which can then be utilized for further chemical modifications, such as "click chemistry" reactions. nih.govrsc.orggoogle.com

For instance, monomers like 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (B1251426) (MBC) have been copolymerized with TMC to produce aliphatic polycarbonates decorated with pendent carboxylic acid groups after deprotection. nih.govnih.gov Similarly, azido-functionalized cyclic carbonates, such as 5,5-bis(azidomethyl)-1,3-dioxan-2-one (AzDXO), have been developed. nih.govgoogle.com These azido (B1232118) groups allow for facile post-polymerization functionalization via copper-catalyzed or copper-free strain-promoted alkyne-azide cycloaddition, enabling the introduction of various functionalities and enhancing hydrophilicity. nih.govgoogle.com Other examples include alkyne-containing cyclic carbonate monomers like 5-methyl-5-propargyl-1,3-dioxan-2-one, which can be used to create functional aliphatic polycarbonates. rsc.org

Copolymerization with Other Cyclic Carbonates and Lactones

Copolymerization of this compound (TMC) with other cyclic carbonates and lactones is a widely employed method to achieve a desired balance of properties, including mechanical strength, degradation rate, and elasticity. wikipedia.orgacs.orgbezwadabiomedical.com

While this compound is itself trimethylene carbonate, this subsection refers to its copolymerization with substituted trimethylene carbonates or other cyclic carbonates to form copolymers. For example, this compound has been copolymerized with 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) using lipase (B570770) as a catalyst to yield aliphatic polycarbonates with pendent carboxylic acid groups. nih.gov The resulting copolymers exhibited a tendency towards random distribution, as confirmed by NMR data. nih.gov Another example involves the copolymerization of this compound with 3-benzyloxytrimethylene carbonate (BTMC) to synthesize block copolycarbonates, offering control over thermal and mechanical properties. rsc.org

Copolymers of this compound (TMC) and ε-caprolactone (CL) are frequently synthesized to combine the elastomeric properties of poly(trimethylene carbonate) with the well-known biodegradability of polycaprolactone. wikipedia.orgbezwadabiomedical.com These copolymers can exhibit improved properties compared to homopolymers, such as reduced stiffness and modified degradation rates. bezwadabiomedical.comgoogle.com Ring-opening copolymerization of TMC with ε-caprolactone has been successfully carried out using various catalysts, including organocatalysts and enzymatic methods. mdpi.combcrec.id For instance, block copolymers of TMC and CL have been prepared using phosphazene organocatalysts. mdpi.com

Copolymerization of this compound (TMC) with D,L-lactide (D,L-LA) is a common approach to create biodegradable polymers with tunable mechanical and degradation characteristics. wikipedia.orgscielo.br The inclusion of TMC, an aliphatic elastomeric polycarbonate, with lactide segments aims to improve properties such as increased elongation, addressing the limitations of copolymers consisting entirely of lactide. scielo.brscielo.br Terpolymers of L-lactide, D,L-lactide, and TMC have been synthesized via ring-opening bulk polymerization using stannous octoate as a catalyst, yielding high molecular weight materials with modified mechanical properties, including a decrease in Young's modulus compared to poly(L-lactide-co-D,L-lactide). scielo.brscielo.br

5-Methylene-1,3-dioxan-2-one (exTMC), a six-membered cyclic carbonate featuring an exocyclic methylene (B1212753) group, has been investigated as a comonomer with trimethylene carbonate (TMC) to prepare functionalized polycarbonates. acs.orgnii.ac.jp The exocyclic methylene group provides a reactive site for post-polymerization functionalization, for example, through thiol-ene reactions, to introduce various functional groups like carboxylic acid or hydroxyl groups. acs.org

Studies on the copolymerization of exTMC and TMC have determined their reactivity ratios, which provide insight into the monomer incorporation sequence during polymerization. Using methane (B114726) sulfonic acid (MSA) as an organocatalyst, exTMC and TMC copolymerize in a controlled manner, leading to copolymers with adjusted composition and high randomness. acs.orgnii.ac.jp The reactivity ratios determined by the Beckingham-Sanoja-Lynd (BSL) method are presented in the table below:

Table 1: Reactivity Ratios for Copolymerization of exTMC and TMC acs.orgnii.ac.jp

| Comonomer 1 (exTMC) (r₁) | Comonomer 2 (TMC) (r₂) | Catalyst | Method |

| 0.93–0.95 | 1.04–1.07 | Methane sulfonic acid | Beckingham-Sanoja-Lynd (BSL) |

These reactivity ratios, being close to 1, indicate a tendency towards random copolymerization, which is crucial for achieving a uniform distribution of functional groups along the polymer chains. acs.orgnii.ac.jp

Derivatives of 1,3 Dioxan 2 One and Their Synthetic Utility

Synthesis of Substituted 1,3-Dioxan-2-one Analogues

The synthesis of substituted this compound analogues often involves the cyclization of 1,3-diols. Traditionally, these monomers have been prepared through reactions of 1,3-diols with phosgene (B1210022) derivatives or carbon monoxide. However, due to the high toxicity associated with phosgene and carbon monoxide, greener and more efficient synthetic routes have been developed, particularly those utilizing carbon dioxide (CO2) as a C1 source. uni.lu

One notable advancement in this area is the carboxylative cyclization of 1,3-diols with CO2. For instance, Honda et al. reported a method in 2014 that employs cerium oxide (CeO2) as a catalyst in conjunction with 2-cyanopyridine (B140075) as a dehydrating agent under a CO2 atmosphere (5 MPa). This approach successfully yielded six-membered cyclic carbonates in good to excellent yields. uni.lubldpharm.com

Another synthetic strategy involves the condensation of substituted aldehydes with 1,3-propanediol (B51772). Research has demonstrated the synthesis of 2-R-substituted 1,3-dioxanes by reacting substituted aldehydes of the vanillin (B372448) series with 1,3-propanediol in boiling benzene, catalyzed by a sulfo cation exchanger, such as FIBAN K-1. This method effectively prevents the hydrolysis or alcoholysis of ester groups, achieving yields ranging from 80% to 88% within 16-18 hours. americanelements.com

Furthermore, 5,5-disubstituted 1,3-dioxan derivatives can be prepared by reacting a bis-hydroxymethyl compound with an orthocarbonate ester and an aldehyde or ketone. This process involves the rapid removal of the sensitive bis-hydroxymethyl compound from conditions that might lead to its decomposition. fishersci.be Recent developments also include a photo-aerobic selenium-π-acid multicatalysis method for the synthesis of 1,3-dioxan-2-ones from homoallylic carbonic acid esters, utilizing ambient air as the sole oxidant and visible light as an energy source. fishersci.com

The following table summarizes some synthetic approaches for this compound analogues:

| Synthetic Method | Reactants | Catalyst/Conditions | Product Type | Reference |

| Carboxylative Cyclization | 1,3-Diols, CO2 | CeO2, 2-cyanopyridine, 5 MPa CO2 | Six-membered cyclic carbonates | uni.lubldpharm.com |

| Condensation with Aldehydes | Substituted aldehydes, 1,3-Propanediol | Sulfo cation exchanger (FIBAN K-1), boiling benzene | 2-R-substituted 1,3-Dioxanes | americanelements.com |

| Reaction with Orthocarbonate Esters | Bis-hydroxymethyl compound, Orthocarbonate ester, Aldehyde/Ketone | Acidic catalysts (e.g., sodium bisulfate, sulfuric acid) | 5,5-Disubstituted 1,3-Dioxan derivatives | fishersci.be |

| Photo-Aerobic Selenium-π-Acid Multicatalysis | Homoallylic carbonic acid esters | Pyrylium dye, diselane, ambient air, visible light | 1,3-Dioxan-2-ones | fishersci.com |

Functionalization of the this compound Scaffold

The this compound scaffold can be functionalized through various chemical modifications, leading to derivatives with enhanced reactivity and specific applications.

Halogenated Derivatives (e.g., 4-Chloro-1,3-dioxan-2-one)

Halogenated derivatives of this compound are of particular interest due to the increased reactivity imparted by the halogen atom, making them valuable in organic synthesis and pharmaceutical applications. For example, 4-Chloro-1,3-dioxan-2-one features a six-membered dioxane ring with a chlorine substitution, which enhances its chemical behavior. uni.lu These chlorinated derivatives often exhibit altered biological activity compared to their non-chlorinated counterparts. uni.lu While the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one (B1347359) (a five-membered cyclic carbonate) from epichlorohydrin (B41342) and CO2 catalyzed by metal complexes has been reported, similar principles of incorporating halogen atoms can be applied to the this compound scaffold. fishersci.es

Synthesis of 1,3-Dioxan-5-one (B8718524) Derivatives

1,3-Dioxan-5-one derivatives, which feature a ketone group at the 5-position of the dioxane ring, are important synthetic intermediates. A general synthetic route to 2-alkyl- and 2,2-dialkyl-1,3-dioxan-5-ones involves using tris(hydroxymethyl)nitromethane (B93346) as the starting material. nih.govnih.govcenmed.com This multi-step procedure yields 2-substituted-1,3-dioxan-5-ones with yields ranging from 40% to 90%. cenmed.com

An in situ synthesis method for 1,3-dioxan-5-one derivatives has also been developed, involving the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as a catalyst. These compounds serve as simple precursors for accessing carbohydrate structures. nih.gov The chemistry of these compounds has been explored, focusing on their carbanion chemistry, demonstrating their ability to form lithium, boron, and titanium enolates. cenmed.com The deprotonation of 2-'tert'-butyl-2-methyl-1,3-dioxan-5-one, for instance, can be achieved enantioselectively with chiral lithium amide bases, yielding up to 90% enantiomeric excess. nih.govcenmed.com

Utilization in Organic Synthesis as Building Blocks

This compound and its derivatives are highly valued as versatile building blocks in various organic synthesis applications.

Precursors for Carbohydrate Structures

1,3-Dioxan-5-one derivatives are recognized as valuable precursors for the synthesis of carbohydrate structures. nih.gov Specifically, dioxanones, particularly 2,2-dimethyl-1,3-dioxan-5-one, can be conceptually viewed as ketal-protected dihydroxyacetone units. nih.govfishersci.at This analogy highlights their utility in constructing polyoxygenated natural products, including various protected ketohexoses. cenmed.com The power of these building blocks has been demonstrated in target-oriented syntheses of complex molecules. nih.govfishersci.at The formation of 1,3-dioxane (B1201747) rings from 1-C-substituted glycerols also plays a role in the synthesis of carbohydrate-related structures, with the stereochemical configuration influencing the resulting ring type. pharmaffiliates.com

Intermediates for Agrochemicals and Drug Compounds

The this compound scaffold and its derivatives are crucial intermediates in the synthesis of agrochemicals and drug compounds. This compound itself is a widely used pharmaceutical intermediate, playing a significant role in accelerating the chemical reaction process in the synthesis of numerous drugs, including heterocyclic compounds and antibiotics. nih.govnih.gov

Specific derivatives, such as 4-Chloro-1,3-dioxan-2-one, are utilized as intermediates for synthesizing various complex molecules, including agrochemicals and drug compounds, underscoring their importance as building blocks in synthetic chemistry. uni.lu Another example is 5-Methyl-5-propyl-1,3-dioxan-2-one, which finds potential applications in pharmaceuticals as an intermediate for synthesizing complex molecules. fishersci.cacenmed.com Furthermore, 2-(6-substituted-1,3-dioxane-4-yl)acetic acid derivatives, prepared from 4-hydroxy-6-X-substituted-methyl-tetrahydropyran-2-one compounds, are important intermediates in the preparation of statins, a class of cholesterol-lowering drugs. pharmacompass.com The compound 1,3-Dioxane, 2-pentyl- is also employed in the production of certain pharmaceuticals and agrochemicals. fishersci.se

The versatility of this compound derivatives extends to polymer chemistry, where functionalized cyclic carbonate monomers like 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one are used to yield alkyne-functionalized polycarbonates. These polycarbonates can then undergo rapid post-polymerization modifications, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click reactions, enabling the incorporation of various functional groups for biomolecules or small molecules of interest. nih.govuni.lufishersci.nl

Stereochemical Investigations of 1,3-Dioxane Derivatives

Stereochemical investigations of 1,3-dioxane derivatives are crucial for understanding their physical, chemical, and biological properties. The six-membered 1,3-dioxane ring typically adopts a chair conformation, similar to cyclohexane, but the presence of two oxygen atoms at positions 1 and 3 introduces unique conformational preferences and electronic effects psu.eduresearchgate.net.

Conformational Analysis: The conformational behavior of 1,3-dioxane derivatives is extensively studied, with chair, twist, and boat forms being key conformers on their potential energy surface researchgate.net. Substituents on the 1,3-dioxane ring significantly influence these conformations. For instance, alkyl and aryl groups generally exhibit a preference for the equatorial orientation in the acetal (B89532) part of the ring due to their high A-values (conformational free enthalpy) psu.edulew.ro. However, in 2-alkyl-2-aryl-1,3-dioxane derivatives, the aryl group can show a notable preference for the axial orientation, a phenomenon where the experimentally determined conformational free enthalpy is considerably higher than predicted by simple additive A-values lew.roresearchgate.net. This preference can be three times higher than the calculated value, as observed in 2-methyl-2-phenyl-1,3-dioxane (B15155097) lew.roresearchgate.net.

Many 1,3-dioxane derivatives exhibit anancomeric structures, meaning their conformational equilibrium is strongly shifted towards a single, preferred conformer, often with the aromatic substituent in an axial or equatorial position depending on the specific substitution pattern lew.roresearchgate.netlew.roresearchgate.netresearchgate.net. For example, studies on 1,3-dioxane derivatives obtained from 1,3-diacetylbenzene (B146489) revealed anancomeric structures where the 1,3-phenylene group is axially connected to both 1,3-dioxane rings lew.ro. Conversely, derivatives from benzenedicarboxaldehydes often show anancomeric structures with the aromatic group in an equatorial orientation researchgate.net.

Chirality and Diastereotopicity: The introduction of chiral centers into 1,3-dioxane derivatives leads to interesting stereochemical phenomena, including geometric enantiomerism and diastereotopicity nih.govubbcluj.ro. For instance, 2,2-disubstituted-5-methyl-1,3-dioxane derivatives with chiral centers at position 2 have been investigated, revealing the existence of enantiomers of diastereoisomers that can be separated by chiral column HPLC nih.gov. The presence of a chiral center can induce diastereotopicity in homomorphic groups or atoms within the molecule, causing them to exhibit different chemical shifts in NMR spectra, even if they were homotopic or enantiotopic in the achiral parent molecule researchgate.netubbcluj.ro. This "anisochronicity" provides a powerful tool for stereochemical assignment ubbcluj.ro.

Analytical Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a primary technique for stereochemical investigations of 1,3-dioxane derivatives researchgate.netlew.roresearchgate.netlew.roresearchgate.netresearchgate.netnih.govubbcluj.rojournals.co.za. Dynamic NMR studies can reveal the free rotation of axial aryl groups at room temperature, which can be frozen at low temperatures, leading to distinct signals for diastereotopic protons lew.ro. X-ray diffractometry is also employed to determine the solid-state molecular structure and confirm the stereochemistry of isolated isomers lew.ronih.govubbcluj.ro.

Table 1: Gibbs Conformational Energies (ΔG°) for 5-Substituted 1,3-Dioxanes

| Substituent (R) | ΔG° (kcal/mol) | Reference |

| Ethyl (Et) | 0.82 | researchgate.net |

| iso-Propyl (i-Pr) | 0.67 | researchgate.net |

| tert-Butyl (t-Bu) | 0.86 | researchgate.net |

| Phenyl (Ph) | 0.90 | researchgate.net |

Note: These values are based on quantum-chemical studies and experimental ¹H NMR data for substituents at C5 of the 1,3-dioxane ring. researchgate.net

Design and Synthesis of Bioactive 1,3-Dioxane-2-carboxylic Acid Derivatives

The 1,3-dioxane-2-carboxylic acid scaffold has garnered significant attention in medicinal chemistry due to its potential as a pharmacophore for various biological activities. A prominent area of research involves their design and synthesis as peroxisome proliferator-activated receptor (PPAR) agonists.

Role as PPAR Agonists: Derivatives of 1,3-dioxane-2-carboxylic acid have been extensively investigated for their activity as PPAR agonists, particularly as PPARα and PPARα/γ dual agonists eurekaselect.comnih.govresearchgate.netlookchem.com. PPARs are nuclear receptor proteins that regulate gene expression, and their agonists are of interest for the treatment of metabolic disorders. Studies have shown that these compounds can influence lipid metabolism, with some derivatives demonstrating the ability to lower plasma triglyceride and very-low-density plus low-density lipoprotein cholesterol levels, while simultaneously raising high-density lipoprotein (HDL) cholesterol levels nih.gov.

Structure-Activity Relationship (SAR) Studies: Detailed structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of 1,3-dioxane-2-carboxylic acid derivatives. Research efforts have focused on modifying substituents on the 1,3-dioxane ring and the ester group to enhance binding affinity and efficacy . For example, in a series of 1,3-dioxane carboxylic acid derivatives evaluated for human PPAR transactivation activity, the introduction of small hydrophobic substituents at the 4-position of the terminal phenyl ring was found to increase PPARα agonist activity nih.gov. Furthermore, the oxazole (B20620) heterocycle was identified as crucial for maintaining both potency and PPARα subtype-selectivity in certain lead compounds nih.gov. One notable compound identified through these studies is NS-220, a highly potent and selective human PPARα agonist nih.gov.

Synthetic Approaches: The synthesis of 1,3-dioxane-2-carboxylic acid derivatives typically involves various established organic reactions. Common methods include condensation reactions, often involving the reaction of dioxane derivatives with carboxylic acids or their derivatives ontosight.ai. Esterification reactions, such as the reaction of 1,3-dioxane-2-carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, are frequently employed to form the ester derivatives . Catalytic methods, including the use of transition metal catalysts, are also utilized to improve the yield and selectivity of the esterification process . For instance, the synthesis of 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid typically involves the condensation of an isopropyl aldehyde with a 1,3-dioxane-5-carboxylic acid derivative, followed by acid hydrolysis ontosight.ai. These synthetic strategies allow for the systematic modification of the 1,3-dioxane scaffold to explore new compounds with improved biological profiles.

Advanced Characterization Techniques in 1,3 Dioxan 2 One Research

Spectroscopic Analysis

Spectroscopic methods offer profound insights into the molecular structure, functional groups, and bonding characteristics of 1,3-dioxan-2-one and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and confirmation of this compound and its polymers. Both proton (¹H) NMR and carbon-13 (¹³C) NMR are routinely utilized. mdpi.comrsc.orgrsc.orgdocbrown.infospectrabase.comkcl.ac.ukd-nb.info

For this compound (TMC) itself, ¹H NMR spectra acquired in deuterated chloroform (B151607) (CDCl₃) typically display characteristic signals corresponding to its methylene (B1212753) protons. The protons adjacent to the oxygen atoms (O-CH₂) resonate as a triplet, while the central methylene protons (C-CH₂) appear as a quintet. ichemical.comrsc.org

Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Coupling Constant (J, Hz) |

| O-CH₂ | 4.44–4.47 | Triplet | 4H | 5.8 |

| C-CH₂ | 2.12–2.18 | Quintet | 2H | 5.8 |

¹³C NMR spectroscopy is also employed for structural confirmation by identifying the distinct carbon environments within the this compound molecule. nih.gov In the context of poly(trimethylene carbonate) (PTMC) and its copolymers, both ¹H and ¹³C NMR are indispensable for determining monomer conversion, analyzing polymer microstructure, and characterizing end-groups. mdpi.commdpi.comrsc.org For example, in poly(trimethylene carbonate-co-valerolactone) (P(TMC-co-VL)), characteristic ¹³C NMR signals have been observed across various chemical shift regions, including 20.89–21.89 ppm, 27.61–28.44 ppm, 32.78–34.14 ppm, 61.66–65.42 ppm, 154.81–155.31 ppm, and 172.93–173.45 ppm. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy serves as a valuable tool for identifying the characteristic functional groups present in this compound. The cyclic carbonate moiety gives rise to distinct absorption bands in the IR spectrum. rsc.orgspectrabase.comd-nb.info

A prominent feature in the IR spectrum of this compound is the strong carbonyl (C=O) stretching vibration, typically observed around 1740 cm⁻¹. nih.gov Additionally, C-O stretching vibrations, indicative of the cyclic ether structure, are observed, for instance, around 1252 cm⁻¹. nih.gov Other characteristic bands include C-H stretching vibrations in the region of 2800-3000 cm⁻¹ and various bending and deformation vibrations. researchgate.netresearchgate.net IR spectroscopy is also utilized to monitor the progress of the ring-opening polymerization of this compound, with the disappearance of the monomer's characteristic C=O stretch signifying conversion. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

| C=O | 1740 | Carbonyl Stretch |

| C-O | 1252 | Cyclic Ether Stretch |

| C-H | 2800-3000 | C-H Stretching |

Mass Spectrometry (MS)

Mass Spectrometry (MS) provides crucial information regarding the molecular weight and characteristic fragmentation patterns of this compound, thereby assisting in its identification and purity assessment. Techniques such as electron ionization (EI) are commonly employed. rsc.orgkcl.ac.uk

For this compound (C₄H₆O₃), predicted mass-to-charge ratio (m/z) values for various adducts are instrumental for its definitive identification. The molecular ion [M]⁺ is expected at m/z 102.03114. mdpi.com

Table 3: Predicted Mass Spectrometry Adducts for this compound (C₄H₆O₃)

| Adduct | m/z Value |

| [M]⁺ | 102.03114 |

| [M+H]⁺ | 103.03897 |

| [M+Na]⁺ | 125.02091 |

| [M+NH₄]⁺ | 120.06551 |

| [M+K]⁺ | 140.99485 |

| [M-H]⁻ | 101.02441 |

MS, frequently coupled with gas chromatography (GC-MS), is employed to identify trace levels of this compound and its derivatives in complex mixtures by analyzing their unique fragmentation patterns.

Chromatographic Methods

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound and its polymeric products.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is primarily utilized to determine the molecular weight distribution (MWD) of polymers synthesized from this compound. This technique separates macromolecules based on their hydrodynamic volume. spectrabase.com

SEC provides critical parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn). These parameters are vital for assessing the degree of control over polymerization reactions and the resulting properties of poly(trimethylene carbonate) (PTMC) and its copolymers. mdpi.comrsc.orgdocbrown.infokcl.ac.ukd-nb.info For PTMC, reported Mn values can reach up to 5500 g/mol with polydispersity values typically below 1.30, indicating a controlled polymerization process. mdpi.com In other studies, weight-average molecular weights up to approximately 22000 have been observed for polycarbonates derived from trimethylene carbonate. spectrabase.com

Gas Chromatography (GC)

Gas Chromatography (GC) is extensively employed for the purity assessment and quantitative analysis of this compound. Its high separation efficiency enables the precise detection and quantification of impurities.

The purity of commercial this compound is frequently verified by GC, with typical purities reported as ≥98.0% (GC). nih.govrsc.orgcarlroth.comresearchgate.net GC can also be coupled with mass spectrometry (GC-MS) for more comprehensive analysis, allowing for the separation of volatile components and their subsequent identification based on mass fragmentation patterns. This combined technique is particularly useful for analyzing complex samples and identifying trace amounts of this compound or related compounds.

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful technique employed to determine the precise atomic and molecular structure of crystalline materials. For this compound, single-crystal X-ray diffraction studies have provided detailed insights into its solid-state arrangement. The crystal structure of this compound (Trimethylene Carbonate) has been determined, revealing its crystallographic parameters. uni.lu It crystallizes in the monoclinic space group P 1 2₁/n 1. uni.lu The unit cell dimensions are reported as a = 6.097 Å, b = 11.306 Å, and c = 6.734 Å, with a beta angle of 102.259°. uni.lu The structure contains four formula units per unit cell (Z = 4), and the refinement resulted in a residual factor of 0.0286. uni.lu This structural information is fundamental for understanding the molecular packing, intermolecular interactions, and conformational preferences of this compound in the solid state.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Citation |

| Chemical Formula | C₄H₆O₃ | uni.lu |

| Space Group | P 1 2₁/n 1 | uni.lu |

| a (Å) | 6.097 | uni.lu |

| b (Å) | 11.306 | uni.lu |

| c (Å) | 6.734 | uni.lu |

| α (°) | 90.00 | uni.lu |

| β (°) | 102.259 | uni.lu |

| γ (°) | 90.00 | uni.lu |

| Z (Formula Units/Unit Cell) | 4 | uni.lu |

| Residual Factor (R) | 0.0286 | uni.lu |

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability and degradation behavior of chemical compounds.

Thermogravimetric Analysis (TGA) for Degradation Kinetics

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), and theoretical studies are indispensable tools in this compound research, offering insights into molecular structure, electronic properties, reaction mechanisms, and interactions that are complementary to experimental observations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are widely employed to investigate the electronic structure, vibrational frequencies, and conformational analysis of molecules. For this compound and related six-membered cyclic carbonates, DFT has been instrumental in elucidating reaction mechanisms, particularly in their synthesis from carbon dioxide as a C1 source. fishersci.ca Researchers have utilized DFT to investigate the detailed reaction mechanisms, such as addition/elimination pathways, involved in the formation of these cyclic carbonates.

Beyond synthesis, DFT studies have also contributed to understanding the conformational preferences of this compound (referred to as 2-oxo-1,3-dioxane in some computational contexts). It has been shown that, in comparison to 1,3-dioxanes, the potential energy surface of 2-oxo-1,3-dioxane exhibits a fewer number of stationary points, including two minima corresponding to sofa or distorted sofa configurations and one maximum corresponding to a 2,5-twist form. Furthermore, the potential barrier for the interconversion of these cyclic carbonates is significantly lower than that of analogously substituted 1,3-dioxanes. DFT calculations also provide insights into the electronic properties, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for predicting molecular reactivity.

Energy Profile Calculations for Interaction Studies

Energy profile calculations, often derived from computational methods like DFT or semi-empirical methods, are crucial for understanding molecular interactions and reaction pathways. For this compound, these calculations have been applied to shed light on its interactions with various molecules, such as amines and alcohols. These interactions are particularly important as they can influence the polymerization process and the properties of the resulting polymeric materials.

Specifically, energy profiles of the reactions of this compound with molecules like methylamine (B109427) have been calculated using methods such as PM3 MO. ereztech.com These studies provide insights into reaction mechanisms and product stability. ereztech.com The difference in the heat of formation between initial and final states, related to the ring strain energy difference between six- and five-membered cyclic carbonates, has been explored using semi-empirical methods. ereztech.com Such calculations are vital for predicting the feasibility and kinetics of various chemical transformations involving this compound. ereztech.com

Applications of 1,3 Dioxan 2 One Derived Materials

Biodegradable Polymers and Biocompatibility

The utility of 1,3-Dioxan-2-one primarily stems from its ability to undergo ring-opening polymerization (ROP), yielding biodegradable polycarbonates and copolymers nih.govwikiwand.comfishersci.ca. These resulting materials exhibit excellent biocompatibility and degrade into non-toxic byproducts, making them highly desirable for various medical and environmental applications nih.govwikiwand.com. The inherent biodegradability of TMC-based materials minimizes long-term environmental impact and adverse biological reactions nih.gov.

Poly(trimethylene carbonate) (PTMC)

Poly(trimethylene carbonate) (PTMC) is an aliphatic polycarbonate synthesized through the ring-opening polymerization of this compound fishersci.cafrontiersin.org. PTMC is characterized by its flexible, rubbery behavior and predominantly amorphous nature, although it can exhibit some crystallinity when stretched fishersci.cafrontiersin.org. Its glass transition temperature (Tg) typically ranges from -20°C to -17°C, contributing to its flexibility at room temperature fishersci.canih.gov.

A significant advantage of PTMC in biomedical applications is its degradation mechanism, which primarily occurs via surface erosion, notably under enzymatic action (e.g., lipase), rather than bulk degradation mdpi.commdpi.comfishersci.ca. This surface erosion mechanism prevents the release of detrimental acidic degradation products, which can cause inflammatory reactions, a common issue with other biodegradable polymers like polylactides or polyglycolides mdpi.comfishersci.caumons.ac.be.

Research findings indicate that the mechanical properties and degradation rate of PTMC are influenced by its molecular weight and the degree of cross-linking. High molecular weight amorphous PTMC (over 100,000 g/mol ) is highly flexible, tough, and possesses excellent ultimate mechanical properties, with a relatively low elastic modulus of 5–7 MPa at room temperature fishersci.ca. However, higher molecular weight PTMC has been noted to degrade faster in vivo frontiersin.org. Conversely, lower molecular weight PTMC may exhibit better resistance to higher processing temperatures but less desirable mechanical properties utwente.nl.

The degradation rate of PTMC networks (PTMC-Ns) has been shown to increase with higher initial molecular weights. For instance, PTMC-Ns with an initial molecular weight of 72 kg/mol showed a degradation rate of 2.16 %/w, which increased to 2.78 %/w for PTMC with 329 kg/mol mdpi.com. The presence of lipase (B570770) significantly accelerates PTMC degradation; the degradation rate constant of PTMC in the presence of lipase can be more than 25 times higher than without it mdpi.com. Cross-linking also plays a crucial role, as it can substantially lower the degradation rate of PTMC mdpi.commdpi.com. For example, a non-crosslinked PTMC had a degradation rate of 3.81 %/w, while a 0.05 mol% cross-linked PTMC network showed a reduced rate of 2.76 %/w mdpi.com.

The mechanical and degradation properties of PTMC can be precisely controlled through various modifications, including self-blending of different molecular weight PTMC polymers. For instance, ternary self-blending of high, medium, and low molecular weight PTMC can tune the degradation rate. A film with a mass ratio of 1/4/16 (PTMC334/PTMC152/PTMC57) exhibited a degradation rate constant of 13.263%/w, which was slower than a 1/1/1 ratio film (23.981%/w) nih.govuni-freiburg.de.

Table 1: Influence of Molecular Weight on PTMC Degradation Rate (with 0.1 mol% cross-linker) mdpi.com

| Initial Molecular Weight ( kg/mol ) | Degradation Rate (%/week) |

| 72 | 2.16 |

| 135 | 2.44 |

| 256 | 2.52 |

| 329 | 2.78 |

Table 2: Mechanical Properties of Porous Tubular Crosslinked PTMC Scaffolds nih.gov

| PTMC-MA Macromer Molecular Weight ( kg/mol ) | Initial Stiffness (E-modulus, MPa) | Maximum Tensile Strength (MPa) |

| 4 | 0.56 | 0.12 |

| 22 | 1.12 | 0.55 |

Poly(ester-alt-ether) Copolymers

This compound can be copolymerized with various other monomers, such as lactones (e.g., L-lactide, glycolide (B1360168), ε-caprolactone) or cyclic ethers, to create poly(ester-alt-ether) copolymers with tailored properties frontiersin.orgumons.ac.beusda.gov. This copolymerization strategy allows for precise control over the material's rigidity, degradation time, and mechanical strength, expanding their applicability beyond that of homopolymers frontiersin.org.

Notable examples include poly(glycolide-co-trimethylene carbonate), commercially known as Polyglyconate, which is utilized in absorbable sutures like Maxon frontiersin.orgusda.govphoenixcontact.com. Other significant copolymers include poly(L-lactide-co-trimethylene carbonate) and poly(caprolactone-co-trimethylene carbonate) frontiersin.org. The incorporation of TMC units into copolymers is particularly beneficial as it helps reduce the local concentration of acidic degradation by-products, thereby mitigating potential adverse reactions in vivo fishersci.ca.

For instance, studies on electrospun poly(L-lactide) (PLLA)/PTMC scaffolds demonstrated that increasing the PTMC content enhanced the tensile strength and elongation at break of the material. A PLLA/PTMC (5:5) blend exhibited a breaking strain of 344.85% ± 32.70% and a tensile stress of 8.81 ± 1.40 MPa, significantly higher than PLLA alone (24.71% ± 0.76% breaking strain and 0.49 ± 0.07 MPa tensile stress) fishersci.ca. This tunability allows for the development of materials with mechanical properties suitable for diverse biomedical applications.

Biomedical Applications

Materials derived from this compound are extensively explored for biomedical applications due to their exceptional biocompatibility, controlled biodegradability, and tunable mechanical characteristics nih.govwikiwand.comnih.govfishersci.cafrontiersin.org. Their ability to degrade into non-toxic components without generating acidic byproducts makes them particularly attractive for use within the human body mdpi.comfishersci.caumons.ac.be.

Absorbable Sutures

Poly(trimethylene carbonate) and its copolymers are widely used in the production of absorbable surgical sutures wikiwand.comfishersci.cafrontiersin.orgfrontiersin.org. These synthetic absorbable sutures, such as Maxon, which is a block copolymer of glycolic acid and trimethylene carbonate (Polyglyconate), offer advantages like controlled degradation rates and the ability to maintain mechanical strength during the critical wound healing period frontiersin.orgusda.govphoenixcontact.com. They degrade primarily through hydrolysis, ensuring reabsorption by the body over a specified timeframe. The flexibility of PTMC-based sutures is a key characteristic, contributing to their performance in wound closure wikiwand.com.

Drug Delivery Systems

PTMC and its copolymers are promising materials for advanced drug delivery systems wikiwand.comnih.govfishersci.caumons.ac.befrontiersin.orgnih.gov. They are utilized in various forms, including nanoparticles, microspheres, and implantable devices, to achieve controlled and sustained release of therapeutic agents mdpi.comumons.ac.be. The biocompatibility of PTMC and its non-acidic degradation products are crucial for minimizing adverse reactions in the surrounding tissues fishersci.caumons.ac.be.

Research has demonstrated the effectiveness of PTMC in encapsulating and releasing drugs. For example, studies involving dexamethasone (B1670325) loaded into PTMC and mPEG-PTMC nanoparticles showed diffusion-controlled drug release that could be sustained for periods ranging from 14 to 60 days umons.ac.be. This controlled release capability is vital for maintaining therapeutic drug levels over extended periods, improving treatment efficacy and patient compliance.

Tissue Engineering Scaffolds

This compound derived polymers, particularly PTMC and its derivatives, are extensively investigated as scaffolds for tissue engineering applications wikiwand.comnih.govfishersci.cafrontiersin.org. These scaffolds provide a temporary structural support for cell growth and tissue regeneration, gradually degrading as the new tissue forms frontiersin.org. Key characteristics of these scaffolds include their porosity, mechanical properties, and controlled degradation rate, all of which can be tailored to match the specific requirements of the target tissue frontiersin.orgutwente.nluni-freiburg.de.